molecular formula C24H28O3 B1212842 Spirorenone CAS No. 74220-07-8

Spirorenone

Número de catálogo: B1212842
Número CAS: 74220-07-8
Peso molecular: 364.5 g/mol
Clave InChI: NZUIUYWHFPQZBH-HXCATZOESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la espirorenona implica la 7-hidroxilación de la 15,16β-ciclopropan-androstenolona. Esta transformación se puede lograr por medios químicos o por oxidación microbiológica utilizando Botryodiplodia malorum . La acilación con anhídrido piválico se dirige selectivamente al grupo 3-hidroxilo .

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones: La espirorenona experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales:

Actividad Biológica

Spirorenone, a synthetic steroid compound, is primarily recognized for its role as a mineralocorticoid receptor antagonist (MRA). This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of this compound

This compound is closely related to spironolactone, both belonging to a class of drugs that antagonize the mineralocorticoid receptor (MR). It is notable for its unique metabolic pathways and pharmacological properties, which distinguish it from other MRAs. This compound is mainly utilized in the treatment of conditions like hypertension and heart failure due to its diuretic and anti-fibrotic effects.

This compound exerts its biological effects primarily through the following mechanisms:

  • Mineralocorticoid Receptor Antagonism : By blocking the MR, this compound prevents the action of aldosterone, leading to decreased sodium reabsorption and increased potassium retention.
  • Reduction in Cardiac Fibrosis : Studies indicate that this compound reduces collagen deposition in cardiac tissues, thereby mitigating myocardial fibrosis. This effect is critical in patients with heart failure where fibrosis contributes to disease progression .
  • Influence on Biomarkers : Research has shown that this compound treatment leads to a significant decrease in biomarkers associated with cardiovascular diseases (CVD), such as collagen type 1 alpha 1 chain (COL1A1) and matrix metalloproteinase 2 .

Pharmacokinetics

This compound is metabolized into several active metabolites, including drospirenone, which also possesses MRA properties. The pharmacokinetic profile includes:

  • Half-Life : this compound has a relatively short half-life compared to its metabolites, which can have longer durations of action.
  • Metabolic Pathways : The liver metabolizes this compound into various compounds with distinct biological activities, impacting its efficacy and safety profile .

Cardiovascular Diseases

This compound has been extensively studied in cardiovascular contexts. Key findings include:

  • Heart Failure : The RALES trial established the efficacy of spironolactone (and by extension this compound) in reducing mortality and morbidity in patients with heart failure with reduced ejection fraction (HFrEF) .
  • Hypertension Management : As an MRA, this compound effectively lowers blood pressure and improves outcomes in hypertensive patients .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound derivatives. A multi-azole linked this compound compound demonstrated significant antitumor activity in preclinical models, suggesting potential applications in oncology .

Table 1: Pharmacological Effects of this compound

EffectMechanismClinical Relevance
Antagonism of MRBlocks aldosterone actionReduces hypertension and fluid retention
Decreased fibrosisReduces collagen depositionImproves cardiac function in heart failure
Biomarker modulationLowers levels of CVD-related biomarkersPredicts better cardiovascular outcomes
Antitumor activityInduces apoptosis in cancer cellsPotential use in cancer therapies

Table 2: Clinical Trials Involving this compound

Trial NameFocus AreaOutcome
RALESHeart failureReduced mortality and hospitalization rates
HOMAGECardiac fibrosisSignificant reduction in COL1A1 levels
Multi-Azole StudyAntitumor activityDemonstrated significant cytotoxic effects on tumor cells

Case Studies

  • Cardiovascular Outcomes : A study involving patients with HFrEF showed that treatment with spironolactone resulted in a 3% absolute reduction in the risk of sudden cardiac death over a follow-up period .
  • Antitumor Efficacy : In vitro studies on multi-azole linked this compound compounds indicated enhanced apoptosis in various cancer cell lines, paving the way for future clinical trials targeting specific malignancies .

Propiedades

Número CAS

74220-07-8

Fórmula molecular

C24H28O3

Peso molecular

364.5 g/mol

Nombre IUPAC

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadeca-5,8-diene-15,5'-oxolane]-2',7-dione

InChI

InChI=1S/C24H28O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h3,6,9,13-16,18,20-21H,4-5,7-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1

Clave InChI

NZUIUYWHFPQZBH-HXCATZOESA-N

SMILES

CC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C

SMILES isomérico

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@@H]4C[C@@H]4[C@@]25CCC(=O)O5)[C@H]6C[C@H]6C7=CC(=O)C=C[C@]37C

SMILES canónico

CC12CCC3C(C1C4CC4C25CCC(=O)O5)C6CC6C7=CC(=O)C=CC37C

Key on ui other cas no.

74220-07-8

Sinónimos

6 beta, 7 beta, 15 beta, 16 beta-dimethylene-1,4-androstadiene-(17(beta-1')-spiro-5')-perhydrofuran-2',3-dione
spirorenone

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.